molecular formula C22H24F2N4O B5977191 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide

カタログ番号 B5977191
分子量: 398.4 g/mol
InChIキー: QBJKFWXECMVMNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide, also known as DBZP, is a novel small molecule compound that has gained interest in scientific research due to its potential therapeutic applications. DBZP is a synthetic compound that belongs to the class of benzimidazole derivatives and has been shown to possess a wide range of biological activities.

作用機序

The mechanism of action of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. In addition, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in several signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of anti-apoptotic proteins. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

実験室実験の利点と制限

One of the advantages of using 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent biological activity at low concentrations, making it an ideal compound for studying specific biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for research on 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide. One area of research is the development of more potent and selective analogs of this compound that can be used for therapeutic applications. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo and its potential use in clinical trials.

合成法

The synthesis of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide involves several steps, including the reaction of 2-aminobenzimidazole with 3,4-difluorobenzyl chloride to form 1-(2-amino-1H-benzimidazol-1-yl)-3,4-difluorobenzene. The intermediate product is then coupled with piperidine-3-carboxylic acid to form this compound.

科学的研究の応用

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

3-[1-(1H-benzimidazol-2-yl)piperidin-3-yl]-N-[(3,4-difluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c23-17-9-7-16(12-18(17)24)13-25-21(29)10-8-15-4-3-11-28(14-15)22-26-19-5-1-2-6-20(19)27-22/h1-2,5-7,9,12,15H,3-4,8,10-11,13-14H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJKFWXECMVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)CCC(=O)NCC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。